molecular formula C25H25FN4O3 B2992995 1-(2-(dimethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 1010863-12-3

1-(2-(dimethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No. B2992995
CAS RN: 1010863-12-3
M. Wt: 448.498
InChI Key: QQJYQWLSFOLHOI-UHFFFAOYSA-N
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Description

1-(2-(dimethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H25FN4O3 and its molecular weight is 448.498. The purity is usually 95%.
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Scientific Research Applications

Generation of Diverse Compounds

A study by Roman (2013) demonstrated the use of a ketonic Mannich base derived from 2-acetylthiophene for generating a structurally diverse library of compounds. This process involved reactions with various amines and alkylation, leading to the production of compounds including ketones, pyrroles, and indoles (Roman, 2013).

Synthesis and Characterization

Singh, Rawat, and Sahu (2014) synthesized a pyrrole chalcone derivative and used quantum chemical calculations for its characterization. This process is significant for understanding the properties and potential applications of such compounds (Singh, Rawat, & Sahu, 2014).

Fluorescent Probes

Wang et al. (2015) developed novel fluorescent probes based on the 1,2,5-triphenylpyrrole core for the detection of carbon dioxide. These probes demonstrate potential applications in biological and medical fields due to their selective and real-time detection capabilities (Wang et al., 2015).

Antipsychotic Agents

Wise et al. (1987) synthesized a series of compounds with potential antipsychotic effects. These compounds, including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, showed promising results in animal behavioral tests and could offer new avenues in antipsychotic drug development (Wise et al., 1987).

Antioxidant, Antitumor, and Antimicrobial Activities

El‐Borai et al. (2013) reported on the synthesis of pyrazolopyridine derivatives and their antioxidant, antitumor, and antimicrobial activities. This highlights the potential of such compounds in the development of new therapeutic agents (El‐Borai et al., 2013).

Large Stokes Shift Fluorescent Dyes

Rihn et al. (2012) synthesized derivatives of 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines, which exhibited large Stokes shifts and bright fluorescence. These compounds have potential applications in imaging and sensing technologies (Rihn et al., 2012).

Synthesis of Heterocyclic Systems

Vydzhak and Panchishyn (2010) developed a synthesis route for a range of heterocyclic compounds, demonstrating the versatility and potential of such chemical processes in pharmaceutical and material sciences (Vydzhak & Panchishyn, 2010).

Spectroscopic Analysis and Molecular Interactions

Singh et al. (2013) conducted a comprehensive spectroscopic analysis of a synthesized compound, providing insights into molecular interactions and electronic properties. This type of analysis is crucial for understanding the behavior of chemical compounds in various applications (Singh et al., 2013).

Crystal Structure and DFT Study

Zhou et al. (2017) determined the crystal structure of a specific compound and used Density Functional Theory (DFT) for further analysis. Such studies are essential for the design of materials and drugs with specific properties (Zhou et al., 2017).

Biomedical Applications

Galunov et al. (2003) investigated the spectral properties of certain compounds and their potential as fluorescent markers in biomedical applications. The development of such markers is crucial for medical diagnostics and research (Galunov et al., 2003).

properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O3/c1-16-19(15-27-30(16)17-9-5-4-6-10-17)23(31)21-22(18-11-7-8-12-20(18)26)29(14-13-28(2)3)25(33)24(21)32/h4-12,15,22,31H,13-14H2,1-3H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIFNVYCRFERIK-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=CC=C4F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC=CC=C4F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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